molecular formula C38H52O6P2 B12921959 (Rp)-Di-(-)-menthyl phenyl(phenyl) (2,5-dihydroxyphenyl)-bis-(phosphinate)

(Rp)-Di-(-)-menthyl phenyl(phenyl) (2,5-dihydroxyphenyl)-bis-(phosphinate)

Cat. No.: B12921959
M. Wt: 666.8 g/mol
InChI Key: WQWWFDJDQFNUBS-DJIVEOPPSA-N
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Description

(Rp)-Di-(-)-menthyl phenyl(phenyl) (2,5-dihydroxyphenyl)-bis-(phosphinate) is a useful research compound. Its molecular formula is C38H52O6P2 and its molecular weight is 666.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Rp)-Di-(-)-menthyl phenyl(phenyl) (2,5-dihydroxyphenyl)-bis-(phosphinate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rp)-Di-(-)-menthyl phenyl(phenyl) (2,5-dihydroxyphenyl)-bis-(phosphinate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H52O6P2

Molecular Weight

666.8 g/mol

IUPAC Name

2,5-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]benzene-1,4-diol

InChI

InChI=1S/C38H52O6P2/c1-25(2)31-19-17-27(5)21-35(31)43-45(41,29-13-9-7-10-14-29)37-23-34(40)38(24-33(37)39)46(42,30-15-11-8-12-16-30)44-36-22-28(6)18-20-32(36)26(3)4/h7-16,23-28,31-32,35-36,39-40H,17-22H2,1-6H3/t27-,28-,31+,32+,35-,36-,45?,46?/m1/s1

InChI Key

WQWWFDJDQFNUBS-DJIVEOPPSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=CC(=C(C=C3O)P(=O)(C4=CC=CC=C4)O[C@@H]5C[C@@H](CC[C@H]5C(C)C)C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=CC(=C(C=C3O)P(=O)(C4=CC=CC=C4)OC5CC(CCC5C(C)C)C)O)C(C)C

Origin of Product

United States

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